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molecular formula C9H7BrO2 B184902 6-Bromochroman-4-one CAS No. 49660-57-3

6-Bromochroman-4-one

Cat. No. B184902
M. Wt: 227.05 g/mol
InChI Key: PFLPVOXSUCCZDH-UHFFFAOYSA-N
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Patent
US04992564

Procedure details

Following the procedure of Example 1, para-bromophenol (43.25 grams), acrylic acid (27 grams) and phenothiazine (0.02 grams) were added to the pressure reactor. The system was closed and evacuated before being cooled to -78° C. and the anhydrous hydrogen fluoride (110 grams) was added. After the mixture was heated and stirred for six hours at 100° C., 140 psig, the excess hydrogen fluoride was vented and the reaction mixture cooled to 0°-5° C. After washing the mixture with D.I. water, HPLC analysis indicated one major product which was separated and characterized as 6-Bromo-4-Chromanone.
Quantity
43.25 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[C:9](O)(=[O:12])[CH:10]=[CH2:11].C1C2NC3C(=CC=CC=3)SC=2C=CC=1>>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:8][CH2:11][CH2:10][C:9]2=[O:12]

Inputs

Step One
Name
Quantity
43.25 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Three
Name
Quantity
0.02 g
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for six hours at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to the pressure reactor
CUSTOM
Type
CUSTOM
Details
The system was closed
CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
the anhydrous hydrogen fluoride (110 grams) was added
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture cooled to 0°-5° C
WASH
Type
WASH
Details
After washing the mixture with D.I
CUSTOM
Type
CUSTOM
Details
was separated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
BrC=1C=C2C(CCOC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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